
4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde
Vue d'ensemble
Description
“4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1151539-16-0 . It has a molecular weight of 243.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H13NO3/c1-17-13-5-4-12(9-16)14(7-13)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Overview of Relevant Findings
The scientific research on 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde encompasses a broad range of applications, from its role in organic synthesis to its potential biological activities. While the direct studies on this specific compound are limited, research on structurally related compounds provides valuable insights into the types of applications and functionalities that similar compounds can exhibit. Below are summaries of scientific investigations into areas that could be relevant to understanding the applications of this compound.
Catalytic and Synthetic Applications
Compounds with similar structures to this compound have been explored for their catalytic properties in organic reactions. For instance, research on benzofurans and related heterocyclic compounds has highlighted their significance in synthetic organic chemistry due to their wide range of biological and pharmacological applications (Adamczyk-Woźniak et al., 2009). These compounds are utilized as building blocks in organic synthesis, showcasing the potential for this compound to serve in similar capacities.
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to this compound. For example, benzofuran derivatives have been identified for their antimicrobial properties, suggesting that compounds with similar structural motifs could exhibit biological activities relevant to pharmaceutical applications (Hiremathad et al., 2015). Furthermore, investigations into compounds like benzoxaboroles have revealed their applications in treating diseases due to their ability to bind hydroxyl compounds, indicating potential uses in drug development and molecular recognition (Adamczyk-Woźniak et al., 2009).
Environmental and Technological Applications
Research on the degradation and transformation of organic pollutants highlights the role of certain compounds in environmental remediation. While specific studies on this compound are not available, related research indicates the potential for similar compounds to be used in the treatment of organic pollutants, suggesting avenues for environmental applications (Husain & Husain, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-4-12(9-16)14(7-13)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAIOIDPHCEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



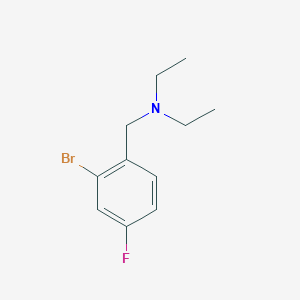
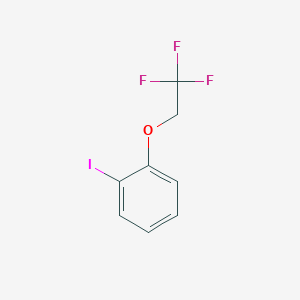
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)
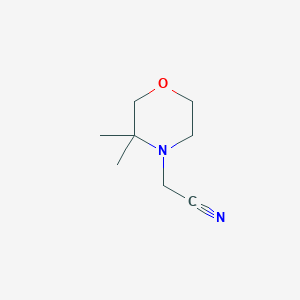

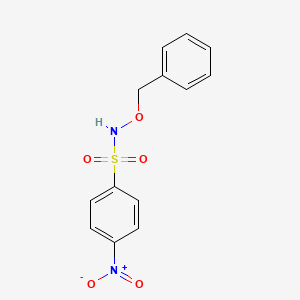
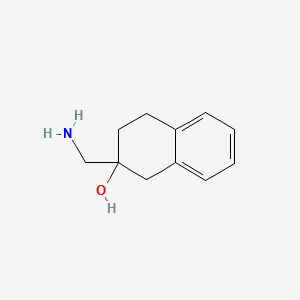
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)